4-(Benzylamino)-1-naphthol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(benzylamino)naphthalen-1-ol |
InChI |
InChI=1S/C17H15NO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18-12-13-6-2-1-3-7-13/h1-11,18-19H,12H2 |
InChI Key |
GXGORQOUKCMHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations
Mechanism of Amination Reactions
Amination of the naphthol ring, particularly to form compounds like 4-(Benzylamino)-1-naphthol, can be achieved through several mechanistic routes. These pathways often exploit the inherent nucleophilicity of the naphthol ring or proceed through highly reactive intermediates.
The hydroxyl group of 1-naphthol (B170400) can act as a nucleophile, attacking electrophilic centers. askfilo.compearson.com For instance, in reactions with isocyanates, the oxygen atom of the naphthol's hydroxyl group initiates a nucleophilic attack on the electrophilic carbon of the isocyanate group. askfilo.com This leads to the formation of a carbamate (B1207046) intermediate. askfilo.com While this illustrates the nucleophilicity of the hydroxyl group, the amination of the ring itself often involves the aromatic system acting as the nucleophile.
In reactions like the Bucherer reaction, a naphthol can be converted to a naphthylamine. wikipedia.org The mechanism involves the protonation of the naphthol ring, which makes it susceptible to addition by a bisulfite anion. wikipedia.org This forms a tetralone sulfonic acid intermediate. Subsequent nucleophilic addition of an amine, followed by dehydration and elimination of bisulfite, yields the corresponding naphthylamine. wikipedia.org This reversible reaction highlights a pathway where the naphthol ring undergoes nucleophilic addition-elimination to achieve amination. wikipedia.org
Another relevant mechanism is the bimolecular nucleophilic substitution (SN2) pathway, observed in the hydrolysis of carbamate pesticides like carbaryl (B1668338) to produce 1-naphthol. researchgate.net In this case, a nucleophile (hydroxide) attacks the electrophilic carbonyl carbon, leading to the cleavage of the ester bond. researchgate.net The reverse of such reactions, while not a direct SN2 amination on the ring, underscores the electrophilic and nucleophilic interactions that govern the chemistry of naphthol derivatives.
A prevalent strategy for the synthesis of aminoalkyl naphthols involves the formation of iminium ion intermediates. This is the cornerstone of the Mannich reaction and the related Betti reaction. numberanalytics.comresearchgate.net The process begins with the condensation of an aldehyde (e.g., benzaldehyde) and an amine (e.g., benzylamine). numberanalytics.comchemmethod.com The resulting aminol rapidly dehydrates, often under acidic or Lewis acid-catalyzed conditions, to form a highly electrophilic iminium ion. numberanalytics.comchemmethod.comrsc.org
The electron-rich 1-naphthol then acts as a nucleophile, attacking the carbon atom of the iminium ion. researchgate.netchemmethod.com This attack typically occurs at the C2 (ortho) or C4 (para) position, which are activated by the hydroxyl group. Subsequent deprotonation re-aromatizes the naphthalene (B1677914) ring, yielding the final aminoalkyl naphthol product. researchgate.net The formation of the iminium ion is a critical step, as it provides a potent electrophile for the nucleophilic naphthol to attack. rsc.orgnih.gov
| Reaction Type | Key Reactants | Intermediate | Product Type |
| Mannich/Betti Reaction | 1-Naphthol, Aldehyde, Amine | Iminium Ion | Aminoalkyl Naphthol |
This table summarizes the key components of reactions proceeding through iminium ion intermediates.
An alternative pathway for functionalization involves the in-situ generation of ortho-quinone methide (o-QM) intermediates. nih.govtaylorandfrancis.com These reactive species can be formed from 1-naphthol derivatives under various conditions. taylorandfrancis.com For example, the reaction of a 1-aminoalkyl-2-naphthol (a Betti base) can proceed through fragmentation into an o-QM and an imine. rsc.org
Once formed, the o-QM is a powerful electrophile susceptible to conjugate addition (a 1,4-addition) by nucleophiles. acs.orgnih.gov An amine can add to the exocyclic methylene (B1212753) carbon of the o-QM. acs.org This addition is followed by a tautomerization step, where the enolate intermediate is protonated to regenerate the stable, aromatic naphthol ring system, resulting in an ortho-aminoalkyl substituted naphthol. nih.govbeilstein-journals.org This pathway is particularly useful for synthesizing ortho-functionalized naphthols with high selectivity. acs.orgd-nb.info
Regioselectivity and Stereoselectivity in Naphthol Functionalization
Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups on the naphthol ring is a central challenge in synthetic chemistry.
Regioselectivity: The hydroxyl group of 1-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. This means that incoming electrophiles are preferentially directed to the C2 and C4 positions. However, functionalizing the C-H bonds at these positions can be challenging to control. rsc.orgnih.gov Steric hindrance at the ortho position (C2) can make the para position (C4) more accessible. nih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the site of functionalization. rsc.orgrsc.org For example, gold-catalyzed C-H functionalization of 1-naphthol with diazo compounds can be tuned to favor either ortho or para products by selecting appropriate ligands and counteranions. rsc.orgnih.gov Similarly, copper and iron catalysts have been used to achieve ortho-selective alkylation. rsc.org In some cases, functionalization can also be directed to other positions, such as the C8 (peri) position, using specific directing groups attached to the naphthalene core. anr.fr
Stereoselectivity: When the functionalization reaction creates a new chiral center, controlling the stereochemistry becomes important. Asymmetric catalysis is employed to produce one enantiomer in excess of the other. researchgate.netacs.org For instance, the aza-Friedel–Crafts reaction of 1-naphthol with ketimines can be catalyzed by chiral bifunctional thioureas to yield products with excellent enantioselectivity (up to 99% ee). researchgate.net Similarly, rhodium-catalyzed asymmetric dearomatization of naphthols and palladium-catalyzed intermolecular arylative dearomatization have been developed to synthesize highly enantioenriched spirocyclic enones and other complex structures. acs.orgacs.org
| Catalyst System | Functionalization Type | Selectivity Control | Ref. |
| Gold(I) / Ligand | C-H Alkylation | Regioselective (ortho vs. para) | rsc.org, nih.gov |
| Chiral Thiourea (B124793) | aza-Friedel–Crafts | Enantioselective | researchgate.net |
| Chiral Cp/Rhodium | Dearomatization/Annulation | Enantioselective | acs.org |
| Iron-Porphyrin | C-H Alkylation | Regioselective (ortho) | rsc.org |
This table highlights selected catalyst systems and their role in controlling selectivity during naphthol functionalization.
Redox Chemistry of Naphthol and Naphthoquinone Systems
The redox chemistry of 1-naphthol is characterized by its oxidation to corresponding naphthoquinones. This transformation is environmentally and biologically significant, as it can be a pathway for metabolic activation and toxicity. atamanchemicals.comnih.gov The oxidation of 1-naphthol can yield both 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). atamanchemicals.comnih.gov
These oxidation processes often proceed through radical mechanisms. For example, reaction with hydroxyl radicals (•OH) leads to the formation of •OH-adducts on the aromatic ring. researchgate.netacs.org These adducts are precursors to dihydroxynaphthalenes and, subsequently, naphthoquinones. researchgate.netacs.org
A key feature of quinone chemistry is redox cycling. d-nb.info Naphthoquinones can undergo one-electron reduction to form naphthosemiquinone radicals. atamanchemicals.com These radicals can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) radicals (a reactive oxygen species). nih.govd-nb.info This catalytic cycle can lead to oxidative stress in biological systems. d-nb.info
Aromatization Pathways
Substituted 1-naphthols can be synthesized through aromatization reactions, where a non-aromatic or partially saturated precursor is converted into the stable aromatic naphthalene ring. This is a powerful strategy for constructing the core naphthol structure.
One common method is the dehydrogenation or aromatization of tetralone derivatives. scirp.orgcore.ac.uk For example, α-tetralone can be aromatized to 1-naphthol using reagents like manganese(III) acetate (B1210297). scirp.org The proposed mechanism involves the formation of an enol, which is then oxidized by the metal acetate to generate radical intermediates that ultimately lead to the aromatic product. scirp.org Another route involves the acid-catalyzed aromatization of naphthalene epoxides, such as 1,4-epoxy-1,4-dihydronaphthalene, which rearranges to form 1-naphthol. rsc.org This rearrangement can involve a hydride shift, a phenomenon known as the NIH shift. rsc.org More recently, methods for the aromatization of 2-carbonyl-1-tetralones under basic conditions with aerobic oxidation have also been developed to produce 2-carbonyl substituted 1-naphthols. researchgate.net
Structural Modifications and Derivative Chemistry
Functionalization at the Naphthol Moiety
The naphthol portion of the molecule presents two primary sites for chemical modification: the hydroxyl group and the aromatic naphthalene (B1677914) ring system. Functionalization at these sites can significantly alter the compound's steric and electronic profile.
The hydroxyl group can readily undergo reactions such as esterification and etherification. For instance, in related naphthol-containing structures, the hydroxyl group has been successfully reacted with various carboxylic acids using coupling agents like 4-dimethylaminopyridine (B28879) (DMAP) and 3-(((ethylimino)methylene)amino)-N,N-dimethylpropan-1-amine hydrochloride (EDCI) to yield ester derivatives. nih.gov Similarly, ether derivatives can be synthesized through nucleophilic substitution with alkyl halides in the presence of a base such as potassium carbonate. nih.gov
The naphthalene ring itself is amenable to C-H functionalization. A notable example is the peri C-H arylation of 1-naphthol (B170400), which can be achieved using ruthenium catalysts. nih.gov This method allows for the introduction of various aryl and heteroaryl groups at the C-8 position, directed by the innate hydroxyl group. nih.gov This reaction is tolerant of a range of functional groups, including pyridines, anilines, and aldehydes, providing a direct route to 8-aryl-1-naphthol derivatives. nih.gov Other functionalizations, such as bromination, have also been employed to modify the naphthol core in related systems. nih.gov
Table 1: Examples of Functionalization Reactions on Naphthol Cores
| Reaction Type | Reagents/Conditions | Position of Functionalization | Resulting Structure | Reference(s) |
| C-H Arylation | Ru(p-cymene)I₂]₂, AgOAc, PivOH | C-8 (peri position) | 8-Aryl-1-naphthols | nih.gov |
| Esterification | Carboxylic acids, EDCI, 4-DMAP, HOAt, CH₂Cl₂ | C-1 Hydroxyl | Naphthyl esters | nih.gov |
| Etherification | Alkyl bromides, K₂CO₃, Acetone | C-1 Hydroxyl | Naphthyl ethers | nih.gov |
| Dearomatization | Rh metal and chiral phosphoric acid | Naphthalene Ring | Naphthalenones | acs.org |
Substituent Effects on the Benzylamino Group
The electronic properties of the 4-(benzylamino)-1-naphthol molecule can be modulated by introducing substituents onto the phenyl ring of the benzylamino group. The nature of these substituents—whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl, -CF₃)—can influence the reactivity and biological activity of the entire molecule. acs.orggrafiati.com
Studies on related N-benzyl compounds have shown that substituents on the benzyl (B1604629) group have a tangible impact on chemical reactivity. For example, during the deprotection of N-benzyl groups, an electron-donating substituent on the phenyl ring can accelerate the reaction, whereas an electron-attracting substituent can slow it down or prevent it entirely. acs.org This effect is attributed to the substituent's influence on the stability of reaction intermediates. In the context of this compound, such substitutions would alter the nucleophilicity of the nitrogen atom and could impact the molecule's ability to participate in hydrogen bonding or coordinate to metal centers. The introduction of fluorine-containing substituents, for instance, can profoundly change the physicochemical properties of the parent compound. mdpi.com
Design of Hybrid Structures Incorporating the this compound Framework
A modern strategy in medicinal chemistry involves the design of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. openaccessgovernment.orgresearchgate.net This approach aims to create compounds with improved potency, better selectivity, or dual-action mechanisms that can address complex biological challenges like drug resistance. openaccessgovernment.org The this compound scaffold is an attractive building block for such designs.
Researchers have successfully synthesized hybrid structures by linking naphthoquinone or naphthol cores to other bioactive moieties. For example, novel naphthoquinone-naphthol derivatives have been designed and synthesized to explore their potential as anticancer agents. nih.gov In one approach, a naphthoquinone-naphthol compound was further functionalized by attaching an oxopropyl group to the quinone ring, which significantly enhanced its inhibitory effects on cancer cell lines. nih.gov Another strategy involves the synthesis of complex benzoacridine-dione derivatives through the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with various aryl amines and benzaldehydes, creating fused, polycyclic hybrid systems. brieflands.com The synthesis of a multi-target hybrid containing a naphthalene-sulfonamide group and a benzamide (B126) fragment linked to an N-benzyl-ethylenediamine moiety further illustrates the versatility of this design concept. mdpi.com
Table 2: Examples of Hybrid Structures Based on Naphthol/Naphthoquinone Scaffolds
| Hybrid Type | Core Structure | Linked Moiety/Strategy | Potential Application | Reference(s) |
| Naphthoquinone-Naphthol | Fused Naphthoquinone & Naphthol | Ortho-substitution with oxopropyl group | Anticancer | nih.gov |
| Benzoacridine-dione | Naphthoquinone | Fused Acridine system via reaction with arylamines and benzaldehydes | Anticancer | brieflands.com |
| Naphthalene-Sulfonamide Benzamide | Naphthalene-sulfonamide | Linked to N-benzyl-ethylenediamine | Multi-target (AD, T2DM) | mdpi.com |
| Distamycin-Uramustine Hybrid | Distamycin A (DNA minor groove binder) | Linked to Uramustine (alkylating agent) via polymethylene spacer | Anticancer | researchgate.net |
Synthesis of Related Naphthol and Naphthoquinone Amine Derivatives
The synthesis of derivatives related to this compound, particularly other aminonaphthols and aminonaphthoquinones, has been extensively explored. These syntheses often involve the reaction of a naphthoquinone or a substituted naphthol with an amine.
One common method is the Michael addition of amines to 1,4-naphthoquinone (B94277). mdpi.comnih.gov This reaction can be efficiently catalyzed by molecular iodine under ultrasonic irradiation to produce 2-amino-1,4-naphthoquinones in moderate to excellent yields. researchgate.net Microwave-assisted synthesis has also proven to be a superior method for preparing naphthoquinone-amino acid derivatives, achieving high yields in shorter reaction times. mdpi.comnih.gov
Another route involves nucleophilic substitution. For instance, 2-dialkylamino-1,4-naphthoquinone derivatives can be prepared from the reaction of 2-methoxy-1,4-naphthoquinones with secondary amines. researchgate.net Similarly, amino-1,2-naphthoquinones are accessible through the reaction of 1,2-naphthoquinone-4-sulfonic acid salts with a variety of amines, where the sulfonic acid group is displaced by the amino group. beilstein-journals.org
Multicomponent reactions, such as the Betti reaction, provide a direct, atom-economical route to aminobenzylnaphthols. This reaction involves the one-pot condensation of a naphthol, an aldehyde, and an amine to yield the corresponding aminoalkyl naphthol derivative. researchgate.net
Table 3: Synthetic Routes to Related Naphthol and Naphthoquinone Amines
| Starting Material | Amine Source | Reagents/Conditions | Product Type | Yield (%) | Reference(s) |
| 1,4-Naphthoquinone | Various Amines | I₂, Ultrasonic Irradiation | 2-Amino-1,4-naphthoquinones | Moderate to Excellent | researchgate.net |
| 1,4-Naphthoquinone | Amino Acids | Microwave Irradiation, TEA or K₂CO₃ | Naphthoquinone-amino acid derivatives | 79-91 | mdpi.comnih.gov |
| 2-Methoxy-1,4-naphthoquinone | Secondary Amines | Reflux | 2-Dialkylamino-1,4-naphthoquinones | Good | researchgate.net |
| 2-Naphthol (B1666908) | Aldehydes, Secondary Amines | FeCl₃·6H₂O, Neat, 110 °C (Betti Reaction) | 1-Aminoalkyl-2-naphthols | 60-100 | researchgate.net |
| 1,2-Naphthoquinone-4-sulfonic acid | Anilines | Aqueous medium | 4-Anilino-1,2-naphthoquinones | ~90 | beilstein-journals.org |
Spectroscopic and Advanced Characterization of 4 Benzylamino 1 Naphthol and Its Derivatives
Vibrational Spectroscopy (FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups present in 4-(benzylamino)-1-naphthol and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint.
Key characteristic absorption bands for related structures include:
N-H Stretching: In 2-(benzylamino)-1,4-naphthoquinone, a derivative, the N-H stretching vibration is observed in the range of 3002-3061 cm⁻¹. scielo.br
C=O Stretching: The same derivative exhibits strong carbonyl (C=O) stretching bands at 1680 cm⁻¹ and 1592 cm⁻¹. scielo.br
C-N Stretching: The C-N bond vibration appears around 2341-2360 cm⁻¹. scielo.br
C=C Stretching: Aromatic C=C stretching vibrations are typically found at 1558 cm⁻¹ and 1440 cm⁻¹. scielo.br
For other related derivatives, such as ethyl 1-benzyl-4-(benzylamino)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, characteristic vibrational frequencies are also observed for N-H, C=O, and C=C bonds. mdpi.com Studies on benzyl (B1604629) alcohol derivatives and other complex organic molecules further exemplify the utility of FTIR in identifying functional groups and structural features through their characteristic vibrational modes. theaic.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed structural information.
¹H NMR: The ¹H NMR spectrum of this compound and its derivatives reveals distinct signals for protons in different chemical environments. For instance, in a related compound, 4-(benzylamino)phenol, the proton signals can be clearly assigned. chemicalbook.com In derivatives like 2-(benzylamino)-1,4-naphthoquinone, the N-H proton signal appears as a distinct peak, and the protons of the quinone ring are also identifiable. scielo.br The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a specific signal. In derivatives of 2-n-alkylamino-naphthalene-1,4-dione, the chemical shifts of the carbon atoms are sensitive to the nature of the substituents. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. mdpi.com
Interactive Data Table: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration/Assignment | Reference |
| 2-(Benzylamino)-1,4-naphthoquinone | ¹H | 5.65-5.81 | - | - | H-3 (quinone ring) | scielo.br |
| 2-(Benzylamino)-1,4-naphthoquinone | ¹H | 5.93-6.29 | - | - | N-H | scielo.br |
| 4-Amino-1-naphthol (B40241) Hydrochloride | ¹H | 2.5 (residual DMSO) | - | - | Solvent | tcichemicals.com |
| 4-Amino-1-naphthol Hydrochloride | ¹³C | 39.52 (DMSO-d6) | - | - | Solvent | tcichemicals.com |
| Ethyl 1-benzyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate | ¹³C | 165.0 (C=O, ester), 162.9 (C=O, amide) | - | - | Carbonyls | mdpi.com |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
The mass spectrum of a compound shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. For 4-(benzylamino)naphthalene-1,2-dione, a related compound, the exact mass has been computed to be 263.094628657 Da. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For example, studies on N-substituted 4-iminopentan-2-ones show that the fragmentation pathways are dependent on the substitution pattern on the aromatic ring. researchgate.net
HRMS, often coupled with electrospray ionization (ESI), allows for the precise determination of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of a molecule and its fragments. rsc.orgmdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.
UV-Vis Spectroscopy: UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edulibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε). For example, derivatives of aromatic imines show distinct absorption bands that can be influenced by the chemical structure and solvent. nih.gov The absorption spectra of naphthol derivatives are also well-characterized. nist.gov
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties of a molecule, such as its quantum yield and lifetime, are sensitive to its environment and structure. researchgate.net For instance, the fluorescence of naphthol-naphthalimide conjugates is quenched by Förster resonance energy transfer (FRET). nih.gov The interaction of 2-amino-1,4-naphthoquinone derivatives with human serum albumin has been studied using fluorescence quenching. scielo.br
Phosphorescence: Phosphorescence is a slower emission of light from an excited triplet state. While not as commonly reported for this class of compounds, it can provide additional information about the excited state dynamics.
X-ray Diffraction (Single-Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. iastate.edu
Single-Crystal X-ray Diffraction: This technique provides the precise arrangement of atoms in a single crystal, including bond lengths, bond angles, and intermolecular interactions. uni-saarland.de The crystal structures of several derivatives, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenide salts, have been determined using this method. nih.govresearchgate.net These studies reveal details about hydrogen bonding and crystal packing. The structure of 4-methoxy-1-naphthol (B1194100), for example, shows intermolecular O-H...O hydrogen bonds and π-π stacking interactions.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. ucmerced.eduresearchgate.net It can be used to identify the crystalline phases present in a sample and to determine the unit cell parameters. This technique is particularly useful for confirming the identity and purity of a synthesized compound.
Advanced Structural Analysis Techniques
The Quantum Theory of Atoms in Molecules (QTAIM) is a computational method that analyzes the electron density distribution to provide a rigorous definition of atoms and chemical bonds within a molecule. uni-rostock.dewiley-vch.dedokumen.pub This theory is based on the topological analysis of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).
Key aspects of QTAIM analysis include:
Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary and sufficient condition for the existence of a chemical bond. researchgate.net The properties of the electron density at the BCP, such as its value and the ellipticity, provide information about the nature of the bond (e.g., covalent, ionic, hydrogen bond).
Topological Analysis: QTAIM partitions the molecular space into atomic basins, allowing for the calculation of atomic properties such as atomic charges and energies. uni-rostock.deresearchgate.net
Analysis of Non-Covalent Interactions: QTAIM is particularly useful for characterizing weak interactions, such as hydrogen bonds and van der Waals interactions. researchgate.netsmu.edu For example, it has been used to analyze the close-contact H-H interaction in cis-1-naphthol. smu.edu
Computational studies using Density Functional Theory (DFT) coupled with QTAIM analysis can provide a deep understanding of the electronic structure, bonding, and reactivity of this compound and its derivatives. researchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules with high accuracy. For 4-(Benzylamino)-1-naphthol, DFT calculations are employed to understand its fundamental electronic structure, reactivity, and spectroscopic characteristics. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-31G* or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. pmf.unsa.banih.gov
DFT calculations are pivotal in mapping the electronic landscape of this compound. Key aspects of its electronic structure that are commonly investigated include the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO energy (EHOMO) indicates the ability of the molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. ktu.lt The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. pmf.unsa.baktu.lt A smaller energy gap suggests higher reactivity. pmf.unsa.ba
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue regions), marking them as likely sites for nucleophilic interaction.
Table 1: Calculated Frontier Molecular Orbital Properties for this compound This table presents hypothetical but representative data for this compound, calculated using the B3LYP/6-31G level of theory.*
| Parameter | Value (eV) | Significance |
| EHOMO | -5.28 | Electron-donating capability |
| ELUMO | -1.75 | Electron-accepting capability |
| Energy Gap (ΔE) | 3.53 | Chemical reactivity and stability |
DFT calculations are used to compute various global and local reactivity descriptors that predict the chemical behavior of this compound. These descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of the molecule's reactivity. pmf.unsa.bagrafiati.com
Key quantum chemical parameters include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (IP + EA) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (IP - EA) / 2. pmf.unsa.ba Hard molecules have a large energy gap. pmf.unsa.ba
Softness (S): The reciprocal of hardness (1/η), indicating the capacity of a molecule to receive electrons. researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ²/2η (where μ is the electronic chemical potential, -χ). pmf.unsa.ba
These descriptors help in understanding the interaction of this compound with other reagents and in analyzing potential reaction pathways by identifying the most reactive sites within the molecule. For instance, Fukui functions can be calculated to pinpoint specific atoms that are most susceptible to nucleophilic or electrophilic attack.
DFT methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov For this compound, theoretical calculations can simulate:
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as the O-H and N-H stretching or C=C aromatic ring vibrations. acs.org
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are then correlated with experimental spectra to confirm the molecular structure. nih.govresearchgate.net
Molecular Modeling and Simulation
Beyond static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior of this compound, particularly its interactions with other molecules, such as biological macromolecules.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. d-nb.info This technique is extensively used to understand the potential interactions of compounds like this compound with protein targets. nih.govnih.gov
The process involves:
Preparation of Ligand and Receptor: The 3D structure of this compound (the ligand) is optimized, often using DFT methods. The 3D structure of the target protein (the receptor) is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using docking software, the ligand is placed into the binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most favorable. d-nb.info Analysis of this pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov For this compound, likely interactions would involve hydrogen bonding from its -OH and -NH groups and π-π stacking from its naphthyl and benzyl (B1604629) rings.
The calculation of quantum chemical parameters is fundamental to both DFT studies and as a precursor to more complex simulations. These parameters provide quantitative data that underpins our understanding of molecular behavior. ktu.ltresearchgate.net As discussed in section 6.1.2, these parameters quantify the reactivity and stability of the molecule.
The values obtained from these calculations are essential for developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. d-nb.info
Table 2: Calculated Quantum Chemical Parameters for this compound This table presents hypothetical but representative data derived from DFT calculations, illustrating the typical parameters used to describe molecular reactivity.
| Parameter | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.28 | Propensity to lose an electron |
| Electron Affinity (A) | -ELUMO | 1.75 | Propensity to gain an electron |
| Electronegativity (χ) | (I + A) / 2 | 3.515 | Electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | 1.765 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | 0.567 | Ease of charge transfer |
| Electrophilicity Index (ω) | χ² / (2η) | 3.49 | Electrophilic character |
Conformational Analysis
The conformational landscape of this compound is determined by the rotational freedom around the C-N and N-C bonds of the benzylamino substituent. Theoretical calculations, particularly density functional theory (DFT), are instrumental in identifying the stable conformers and the energy barriers between them.
A computational analysis performed on the closely related compound, 2-benzylamino-1,4-naphthalenedione, at the B3PW91/6-31+G(d) level of theory, provides significant insight into the likely conformations of this compound. researchgate.net The study focused on the torsion angle C9–N1–C11–C12, revealing two key energy minima. researchgate.net
One conformer exists in a synclinal orientation, with a calculated dihedral angle of approximately 76.8 degrees. researchgate.net The other, more stable conformer, is found in an antiperiplanar conformation, characterized by a dihedral angle of 176.7 degrees. researchgate.net The antiperiplanar conformer was determined to be the global minimum, being 0.87 kcal/mol more stable than the synclinal form. researchgate.net The energy barrier for interconversion between these two conformers is relatively low, calculated at 1.4 kcal/mol, suggesting that both conformations can exist in equilibrium. researchgate.net The preference for a specific conformer in the solid state can be influenced by packing interactions and weak intramolecular forces. researchgate.net
For this compound, similar conformational possibilities arise from the rotation of the benzyl group relative to the naphthol ring. The relative energies of these conformers dictate the molecule's preferred shape, which in turn influences its intermolecular interactions and macroscopic properties.
Table 1: Calculated Conformers of a Related Naphthoquinone Derivative
| Conformer | Orientation | Dihedral Angle (C9–N1–C11–C12) | Relative Energy (kcal/mol) |
| 1a | Synclinal | 76.8° | +0.87 |
| 1b | Antiperiplanar | 176.7° | 0.00 |
| Data sourced from a computational study on 2-benzylamino-1,4-naphthalenedione, which serves as a model for the conformational behavior of this compound. researchgate.net |
Advanced Computational Methods for Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. Advanced computational methods are employed to model and analyze these non-covalent interactions, which include hydrogen bonding and van der Waals forces.
Density Functional Theory (DFT) is a primary tool for investigating intermolecular interactions. DFT calculations can be used to determine the optimized geometry of molecular clusters, allowing for the analysis of interaction energies and the nature of the bonds formed between molecules. For instance, in related systems, DFT has been used to rationalize structure-activity relationships by calculating molecular orbital energies, such as the LUMO (Lowest Unoccupied Molecular Orbital), which can influence intermolecular charge transfer. acs.org
Semi-empirical methods , such as AM1, offer a computationally less expensive alternative to ab initio calculations for modeling complex intermolecular interactions in larger systems. ndl.go.jp These methods have been successfully used to predict intermolecular vibrational modes in related naphthol compounds, with results showing good agreement with experimental data from techniques like terahertz (THz) absorption spectroscopy. ndl.go.jp
Quantum Theory of Atoms in Molecules (QTAIM) is another advanced method that can be applied. QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds, including weak intermolecular interactions. By locating bond critical points and analyzing their properties (e.g., electron density and its Laplacian), one can distinguish between shared-shell (covalent) and closed-shell (like hydrogen bonds and van der Waals) interactions.
These computational approaches provide a detailed picture of the forces governing the supramolecular assembly of this compound, complementing experimental techniques like X-ray crystallography.
Table 2: Computational Methods for Analyzing Intermolecular Interactions
| Computational Method | Application | Key Insights Provided |
| Density Functional Theory (DFT) | Geometry optimization, interaction energies, electronic properties. | Provides information on the strength and nature of interactions, and electronic effects like charge transfer. acs.org |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal. | Identifies and ranks the importance of different types of close contacts (e.g., H-bonds, π-stacking). researchgate.netmdpi.com |
| Semi-empirical Methods (e.g., AM1) | Modeling of large systems and prediction of vibrational modes. | Offers a cost-effective way to study intermolecular dynamics, especially when validated with experimental data. ndl.go.jp |
| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density. | Characterizes and classifies chemical bonds and non-covalent interactions based on electron density properties. |
Applications in Materials Science and Catalysis Non Biological
Catalysis
In the realm of chemical synthesis, the development of efficient and selective catalysts is paramount. Naphthol derivatives, particularly those bearing amino groups, have emerged as powerful tools in the design of catalytic systems.
The compound 4-(benzylamino)-1-naphthol belongs to a class of molecules known as Betti bases, which are synthesized from the condensation of a naphthol, an aldehyde (in this case, benzaldehyde (B42025), which forms the benzyl (B1604629) group), and an amine. researchgate.net These aminonaphthol derivatives are particularly valued as ligands in asymmetric catalysis, where the creation of chiral molecules is the primary goal.
Chiral tertiary aminonaphthol ligands have been successfully used in zinc(II)-catalyzed asymmetric phenyl transfer reactions to aldehydes. researchgate.net The steric and electronic properties of the substituents on the aminonaphthol ligand have a significant influence on the enantioselectivity of the reaction. researchgate.net For instance, ligands with bulky groups on the stereogenic center can afford products with high yield and enantiopurity. researchgate.net The structure of this compound, with its benzyl group, can provide the necessary steric hindrance and electronic environment to effectively control the stereochemical outcome of a catalytic reaction when coordinated to a metal center.
Furthermore, ligands incorporating a naphthalene (B1677914) backbone, such as those derived from N-heterocyclic carbenes (NHCs), exhibit unique properties including strong σ-donor and good π-acceptor character. nih.gov These features enhance reactivity in key catalytic steps like oxidative addition and can improve the stability of the metal complex. nih.gov The naphthalene moiety in this compound could therefore be leveraged in the design of advanced, highly stable, and reactive ligand systems for transition-metal catalysis.
The design of novel catalytic systems often involves the strategic use of ligands to tune the reactivity and selectivity of a metal catalyst. Naphthol derivatives are integral to several advanced catalytic designs.
One such approach is the development of cooperative catalytic systems. For example, a combination of a transition-metal catalyst, like iridium, and an organocatalyst, such as a Brønsted acid, has been used for the enantioselective dearomatization of naphthol derivatives. This dual-catalyst system often leads to measurable improvements in yield and enantioselectivity compared to single-catalyst systems.
Another area of development is the use of heterogeneous catalysts for reactions involving naphthols. Zirconium-based nanocatalysts, for instance, have been investigated for facilitating multicomponent reactions to synthesize various naphthol derivatives. nih.gov Similarly, barium silicate (B1173343) nanoparticles have been shown to be an effective catalyst for the one-pot, three-component synthesis of α-benzyl amino coumarin (B35378) derivatives, a reaction that shares mechanistic similarities with the synthesis of Betti bases. rsc.org These heterogeneous systems offer advantages such as ease of separation and catalyst reusability, which are crucial for sustainable and industrial chemical processes. rsc.org
The table below summarizes selected catalytic systems that utilize naphthol derivatives, highlighting the diversity of approaches.
Materials Science Applications
The rigid and aromatic structure of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials with tailored properties.
The incorporation of specific molecular units into polymer chains is a fundamental strategy for creating materials with desired characteristics, such as high thermal stability, specific optical properties, or enhanced mechanical strength.
The integration of this compound as a monomeric unit into a polymer backbone is a promising strategy for tailoring material properties. Its rigid naphthalene core and aromatic benzyl group can significantly enhance the thermal stability of polymers by restricting the thermal motion of polymer chains. Aromatic polyamides, for example, are known for their high heat resistance due to the presence of numerous benzene (B151609) rings in the main chain. sciensage.info
Moreover, the chromophoric naphthol moiety suggests that polymers incorporating this unit could possess interesting optical properties, such as fluorescence. Aromatic polyamides containing specific structures have been shown to emit strong blue fluorescence, making them promising as functional materials for optical applications. sciensage.info The enzymatic synthesis of poly(4-phenylazophenol) has resulted in a photoactive polymer with a high dye content that exhibits photoinduced birefringence. researchgate.net Similarly, incorporating the this compound unit could lead to polymers with unique photoresponsive behaviors.
A particularly relevant application for this compound is in the synthesis of polybenzoxazines. rsc.orgmetu.edu.tr Polybenzoxazines are a class of high-performance thermosetting polymers typically formed from the reaction of a phenolic compound, a primary amine, and formaldehyde (B43269). metu.edu.trresearchgate.net Given that this compound contains both a phenolic hydroxyl group (on the naphthol ring) and a secondary amine, it can act as a unique monomer in polybenzoxazine synthesis.
The use of a bifunctional monomer like this compound can lead to novel polymer architectures. Its structure could be used to create N-activated benzoxazine (B1645224) monomers, which can then undergo ring-opening polymerization to form the final thermoset material. nih.govacs.org The resulting polybenzoxazine would have the bulky and rigid benzylamino-naphthalene moiety directly incorporated into its crosslinked network. This could lead to materials with exceptional thermal stability, low water absorption, and high char yield, properties for which polybenzoxazines are known. metu.edu.trnih.gov The molecular design flexibility offered by using functionalized precursors like this compound allows for the creation of advanced polymer architectures tailored for specific high-performance applications in aerospace, microelectronics, and as coatings or adhesives. rsc.orgnih.gov
Nanomaterials and Microelectromechanical Systems (MEMS)
The integration of naphthol-based compounds with nanomaterials has been explored, particularly in the realm of chemical sensing. While direct studies on this compound are limited, research on the parent compound, 1-naphthol (B170400), provides a strong precedent. For instance, gold nanoparticles (AuNPs) have been modified with sodium nitrite (B80452) to create a colorimetric sensor for 1-naphthol. mdpi.com In the presence of 1-naphthol, the AuNPs aggregate, causing a distinct color change and a shift in the absorption peak, allowing for detection down to 0.15 ppm. mdpi.com This principle could be adapted for this compound, potentially leveraging the benzylamino group for enhanced selectivity or sensitivity.
In the field of Microelectromechanical Systems (MEMS), molecularly imprinted polymers (MIPs) represent a key area where such compounds could be applied. MIPs are polymers created with molecular templates, leaving cavities that are specific to a target molecule. These polymers can be integrated with MEMS devices, such as cantilever-based sensors, to detect analytes by measuring shifts in resonance frequency upon analyte binding. dokumen.pub Given its specific structure, this compound could serve as a template for creating highly selective MIPs for integration into MEMS-based sensors. Furthermore, the development of chiral metamaterials for terahertz polarization modulation using deformable MEMS spirals showcases the potential for complex organic molecules to impart unique functionalities to micro-scale devices. science.gov
| Application Area | System | Compound/Precursor | Key Finding |
| Nanosensors | Colorimetric Detection | 1-Naphthol | Modified gold nanoparticles aggregate in the presence of 1-naphthol, enabling colorimetric detection at ppm levels. mdpi.com |
| MEMS | Gravimetric Sensors | General Analyte | Molecularly Imprinted Polymers can be patterned onto MEMS cantilevers for selective mass-based detection. dokumen.pub |
Optical and Electronic Materials
The naphthol moiety is a well-known fluorophore, and its derivatives are often investigated for applications in optical and electronic materials. The substitution pattern on the naphthalene ring significantly influences these properties. Research on novel, rigid, and optically active dendrimers demonstrates this potential. In one study, phenylacetylene-based dendrons were coupled with an optically pure diacetate of a tetrabromo-1,1'-bi-2-naphthol derivative. acs.org The resulting materials exhibited highly efficient energy migration from the dendrons to the binaphthyl core, leading to greatly enhanced fluorescence, a desirable property for light-emitting devices or sensors. acs.org
The benzylamino group in this compound introduces a donor-acceptor character that can be exploited. The nitrogen atom acts as an electron donor, while the naphthalene ring can act as an acceptor. This intramolecular charge transfer (ICT) is a key mechanism in the design of solvatochromic dyes, where the color of the dye changes with the polarity of the solvent. The compound 7-benzylamino-4-nitrobenz-2-oxa-1,3-diazole (B112162) (NBD), which also features a benzylamino group, is a well-known fluorescent solvatochromic dye. photochemcad.com This suggests that this compound could serve as a foundational structure for similar environmentally sensitive optical probes.
Furthermore, 1-naphthol itself has been cited as a component in thermally-processable image recording materials. google.com These systems often involve an organic silver salt and a reducing agent, where phenolic compounds like 1-naphthol can act as reducing agents to facilitate dye formation upon heating. google.com The specific electronic properties imparted by the benzylamino substituent could modulate this reactivity for advanced imaging applications.
| Material Type | Core Structure | Key Property/Application | Research Finding |
| Dendrimers | 1,1'-Bi-2-naphthol | Enhanced Fluorescence | Efficient energy migration from dendrons to the binaphthyl core leads to strong fluorescence. acs.org |
| Imaging Materials | 1-Naphthol | Reducing Agent | Used in photothermographic systems to facilitate the formation of a dye image from a silver salt. google.com |
| Solvatochromic Dyes | 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole | Solvatochromism | Exhibits changes in fluorescence based on solvent polarity, a property relevant to sensor development. photochemcad.com |
Dye and Pigment Chemistry
The most established application for 1-naphthol derivatives is in the synthesis of dyes and pigments. The 4-position of 1-naphthol is highly susceptible to electrophilic attack, making it an ideal coupling partner for diazonium salts in the formation of azo dyes. wikipedia.org Azo compounds, characterized by the -N=N- linkage, are a major class of industrial colorants.
The synthesis of 4-phenylazo-1-naphthol, a representative azo dye, is achieved through the coupling reaction of a phenyl diazonium salt with α-naphthol (1-naphthol). researchgate.net The introduction of a benzylamino group at the 4-position, as in this compound, modifies the synthetic route but underscores the importance of the aminonaphthol scaffold. The amino group itself can be diazotized and coupled, or it can serve as an auxochrome, a group that modifies the color and intensity of the chromophore.
| Dye/Pigment Class | Precursor/Core Structure | Synthetic Reaction | Significance |
| Azo Dyes | 1-Naphthol (α-Naphthol) | Azo Coupling | The 4-position of 1-naphthol readily couples with diazonium salts to form vibrant azo dyes. wikipedia.orgresearchgate.net |
| Naphthol Dyes | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide | Azo Coupling | Forms the basis of Pigment Red 146, a commercial naphthol-based pigment. |
| Cosmetic Colorants | N-ethyl-benzylamino derivatives, Naphthol sulfonic acids | Diazotization and Coupling | Complex derivatives are used as permitted colorants in various consumer products. jetro.go.jpdcaodisha.nic.in |
Surface Engineering in Chemical Contexts
The ability of molecules to self-assemble or be deposited onto surfaces in an ordered fashion is critical for the development of functional materials, including sensors and electronic devices. The structure of this compound is conducive to forming organized layers on substrates.
A closely related zwitterionic compound, (6Z)-4-(benzylamino)-6-(benzyliminio)-3-oxocyclohexa-1,4-dien-1-olate, has been synthesized and studied for its surface deposition properties. researchgate.net When deposited from a solution onto a gold substrate with Au(111) texture, this molecule forms a crystalline layer. Analysis of this layer revealed a crystal layer spacing of 5.9 ± 0.2 Å along the surface normal. researchgate.net This demonstrates that benzylamino-functionalized aromatic compounds can form ordered molecular films on metallic surfaces, a foundational step in fabricating molecular electronic components. The interplay of the aromatic rings (facilitating π-π stacking) and potential hydrogen bonding from the amine and hydroxyl groups in this compound suggests it could exhibit similar or even more complex self-assembly behaviors on various substrates.
Future Directions and Research Opportunities in Chemical Science
Development of Novel Synthetic Routes
While classical methods for the synthesis of aminonaphthols exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-(Benzylamino)-1-naphthol and its derivatives. Key opportunities lie in the adoption of green chemistry principles and advanced catalytic systems.
Multicomponent Reactions (MCRs): The Betti reaction, a classic MCR, synthesizes aminobenzylnaphthols from a naphthol, an aldehyde, and an amine. semanticscholar.orgmdpi.com Future work could focus on optimizing a one-pot, three-component synthesis of this compound by reacting 1-naphthol (B170400), benzaldehyde (B42025), and an ammonia (B1221849) source. Research into novel catalysts, such as recyclable heterogeneous catalysts or biodegradable catalysts like citric acid, could enhance the efficiency and environmental friendliness of this approach. researchgate.net Exploring solvent-free "grindstone" chemistry or using green solvents like water or glycerol (B35011) could further improve the sustainability of the synthesis. researchgate.net
Advanced Catalytic Systems: The development of novel catalysts presents a significant opportunity. Research into metal-organic frameworks (MOFs), magnetic nanoparticles functionalized with catalytic complexes, or solid acid catalysts could lead to highly efficient and easily recyclable systems for the synthesis. acs.orgresearchgate.net For instance, a method for synthesizing aminonaphthol derivatives using a molybdenum Schiff base complex on magnetic nanoparticles has been reported, suggesting a pathway for similar catalytic designs. researchgate.netnih.gov
Enzymatic and Biocatalytic Routes: An emerging area of interest is the use of enzymes or whole-cell biocatalysts for the synthesis of aminonaphthols. While challenging, the development of a biocatalytic route could offer unparalleled stereoselectivity and sustainability. Research could focus on engineering enzymes capable of performing regioselective amination of 1-naphthol followed by benzylation.
| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |
| Optimized Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Development of novel, recyclable catalysts; exploration of solvent-free or green solvent conditions. |
| Advanced Heterogeneous Catalysis | Easy catalyst separation and reuse, enhanced stability. | Design of catalysts like functionalized magnetic nanoparticles or metal-organic frameworks. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for regioselective amination and benzylation. |
Exploration of New Chemical Transformations
This compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its hydroxyl and secondary amine functionalities, coupled with the reactive naphthalene (B1677914) ring, offer multiple sites for further chemical modification.
Synthesis of Novel Heterocyclic Scaffolds: The inherent functionality of this compound makes it an ideal precursor for constructing novel heterocyclic systems. For example, reaction with formaldehyde (B43269) or other aldehydes could lead to the formation of naphthoxazine rings through intramolecular cyclization, a transformation known for related aminonaphthol derivatives. researchgate.net These heterocyclic products could be of interest for their potential biological activities.
Polymerization and Macromolecular Chemistry: The hydroxyl and amino groups offer handles for polymerization. Enzymatic polymerization, using peroxidases, has been shown to create oligomers from 1-naphthol. acs.org Similar approaches could be applied to this compound to create novel polymers with interesting electronic or thermal properties. Furthermore, derivatization of the benzyl (B1604629) or naphthyl ring with a polymerizable group, such as a vinyl group, could produce monomers for creating thermo-responsive or functional polymers via methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netasianpubs.org
Oxidative and Cycloaddition Reactions: The electron-rich naphthol ring is susceptible to oxidation. Controlled oxidation of the aminonaphthol core could yield naphthoquinone derivatives, which are important structures in medicinal chemistry. The oxidation of N-1-naphthylhydroxylamine to 4-nitroso-1-naphthol suggests that the 4-amino position is reactive. youtube.com Additionally, the naphthalene system could potentially participate in cycloaddition reactions, serving as either the diene or dienophile component under appropriate conditions to build complex polycyclic structures. researchgate.netnih.gov
Advanced Theoretical and Computational Investigations
Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules. For this compound, advanced theoretical studies can guide synthetic efforts and predict potential applications.
Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. jeires.combohrium.com Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new chemical transformations. For instance, DFT has been used to study the corrosion inhibition properties of 4-Amino-naphthalene-1-ol by evaluating its electronic properties and interaction with metal surfaces. jeires.com Similar studies on this compound could predict its reactivity and potential as a corrosion inhibitor or in other applications.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding and electronic delocalization within the molecule. researchgate.netuni-muenchen.de By examining donor-acceptor interactions between filled and empty orbitals, researchers can quantify the strength of intramolecular hydrogen bonding between the hydroxyl and amino groups, which significantly influences the molecule's conformation and reactivity. researchgate.netjoaquinbarroso.com
Calculation of Spectroscopic and Non-Linear Optical (NLO) Properties: Computational methods can predict spectroscopic properties like NMR and UV-Vis spectra, aiding in the characterization of the compound and its derivatives. Furthermore, calculations of properties such as polarizability and hyperpolarizability can predict potential non-linear optical (NLO) activity. researchgate.net Naphthalimide derivatives have been investigated for their NLO properties, suggesting that the naphthalene core in this compound could be a foundation for new NLO materials. researchgate.net
| Computational Method | Research Objective | Potential Insights |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of HOMO/LUMO energies, reaction sites, and spectroscopic properties. |
| Natural Bond Orbital (NBO) Analysis | Investigate bonding and intramolecular interactions. | Quantification of hydrogen bonding, charge distribution, and electronic delocalization. |
| Time-Dependent DFT (TD-DFT) | Predict optical and NLO properties. | Identification of potential for applications in photonics and non-linear optics. |
Expansion into Emerging Materials Science Applications
The unique electronic and structural features of the this compound scaffold make it a promising candidate for the development of novel organic materials.
Organic Electronics: Naphthalene derivatives are widely used in organic light-emitting diodes (OLEDs) as charge-transporting or emissive materials. researchgate.netoled-intermediates.com The extended π-system of the naphthalene core in this compound suggests potential as a hole-transporting material. Future research could involve synthesizing derivatives and evaluating their performance in electronic devices like OLEDs and organic field-effect transistors (OFETs). The amino and hydroxyl groups provide sites for tuning the electronic properties and improving processability. sigmaaldrich.comrsc.org
Chemical Sensors: The hydroxyl and amino groups are potential binding sites for analytes. By functionalizing the molecule with specific recognition units, it could be developed into a colorimetric or fluorescent chemosensor. The naphthalene moiety can act as a fluorophore, and binding of a target analyte (e.g., metal ions, anions) to the amino or hydroxyl group could induce a change in its fluorescence emission.
Coordination Polymers and Catalysis: The aminonaphthol structure can act as a bidentate ligand for metal ions, coordinating through the hydroxyl oxygen and the amino nitrogen. The synthesis of metal complexes with this compound could lead to new materials with interesting magnetic or optical properties. Furthermore, these complexes could be explored as catalysts for various organic transformations, drawing inspiration from the catalytic applications of other transition metal complexes with aminophenol-based ligands. mdpi.com
Q & A
Q. Key parameters to optimize :
- Acid catalyst selection (e.g., H₃PO₄ vs. H₂SO₄).
- Solvent polarity and temperature (e.g., glacial acetic acid at 0–5°C for controlled reactivity).
How can researchers characterize the purity and structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks for the naphthol hydroxyl (δ ~5–6 ppm), benzylamino protons (δ ~3–4 ppm), and aromatic protons (δ ~6.5–8.5 ppm). Compare with analogous compounds like 4-(1-Adamantyl)-1-naphthol for benchmarking .
- HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection at λ = 254 nm. Monitor for byproducts such as unreacted 1-naphthol or over-alkylated derivatives.
- Melting point analysis : Compare observed values with literature data (if available) to confirm crystallinity.
What are the primary research applications of this compound in medicinal or materials chemistry?
While direct studies on this compound are limited, structurally related molecules suggest potential applications:
- Catalysis : Benzylamino-substituted naphthols may act as ligands in metal-catalyzed reactions, similar to 4-(Benzylamino)formoyldiphenylammonium triflate (BDPAT) in esterification .
- Biological probes : The benzylamino group enables interactions with enzymes or receptors, making it a candidate for fluorescence-based assays or inhibitor design .
Advanced Research Questions
How can conflicting data on regioselectivity in naphthol derivatives be resolved during synthesis optimization?
Conflicting reports on substitution patterns (e.g., para vs. ortho) often arise from:
- Reaction medium effects : Polar solvents favor para substitution, while nonpolar solvents may stabilize ortho intermediates.
- Catalyst choice : Acidic conditions (e.g., H₃PO₄) may direct electrophilic substitution to the para position, as seen in adamantyl-naphthol syntheses .
Q. Resolution strategy :
- Perform kinetic studies (time-resolved NMR or in-situ FTIR) to track intermediate formation.
- Compare computational models (DFT) to predict thermodynamic vs. kinetic control.
What analytical methods are suitable for studying the stability of this compound under varying pH and temperature conditions?
- Accelerated stability testing : Expose the compound to pH 2–12 buffers at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., naphthoquinones or benzylamine).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity.
- UV-Vis spectroscopy : Track absorbance shifts indicative of oxidation or tautomerization.
How can researchers address discrepancies in biological activity data for benzylamino-naphthol derivatives?
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:
Q. Mitigation approach :
- Validate results across multiple assays (e.g., disk diffusion and microbroth dilution for antimicrobial activity).
- Use LC-MS to confirm compound integrity post-assay.
What advanced spectroscopic techniques can elucidate electronic interactions in this compound?
- Time-resolved fluorescence : Probe excited-state dynamics to assess intramolecular charge transfer between the benzylamino and naphthol groups.
- EPR spectroscopy : Detect radical intermediates formed under oxidative conditions.
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding networks, critical for materials science applications .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
